molecular formula C12H10N2O3S B1423681 1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 1291486-54-8

1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No. B1423681
M. Wt: 262.29 g/mol
InChI Key: OYLLLCWBAYWVSM-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a chemical compound with the CAS Number: 1291486-54-8 . It has a molecular weight of 262.29 . The IUPAC name for this compound is 1-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydro-3-pyridazinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N2O3S/c1-18-9-4-2-3-8(7-9)14-6-5-10(15)11(13-14)12(16)17/h2-7H,1H3,(H,16,17) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior in different contexts, including its reactivity and bioavailability.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

The synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), coumarin-3-carboxylic acids, and cinnamic acids using novel nano organocatalysts, including 2-carbamoylhydrazine-1-sulfonic acid, showcases the application of 1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivatives in catalysis. This process offers a mild, solvent-free approach with potential industrial applications (Zolfigol et al., 2015).

Synthesis of Novel Organic Compounds

The use of disulfonic acid imidazolium chloroaluminate as a catalyst in the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles demonstrates the role of pyridazine derivatives in creating new organic compounds under environmentally friendly conditions (Moosavi-Zare et al., 2013).

Application in Medicinal Chemistry

The synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, and their evaluation for analgesic and anti-inflammatory activities, highlights the medicinal chemistry applications of these compounds (Gokulan et al., 2012).

Organic Chemistry Reactions

Studies involving recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates into bicyclic N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives demonstrate the versatility of pyridazine derivatives in organic reactions (Britsun et al., 2009).

Safety And Hazards

The safety information available indicates that this compound is associated with some hazards. The hazard codes associated with it are H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(3-methylsulfanylphenyl)-4-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-18-9-4-2-3-8(7-9)14-6-5-10(15)11(13-14)12(16)17/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLLLCWBAYWVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601149574
Record name 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-[3-(methylthio)phenyl]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

CAS RN

1291486-54-8
Record name 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-[3-(methylthio)phenyl]-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291486-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-[3-(methylthio)phenyl]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

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